molecular formula C21H34O3 B594054 (+/-)-CP 47,497-C7-Hydroxy metabolite CAS No. 1554485-44-7

(+/-)-CP 47,497-C7-Hydroxy metabolite

Cat. No. B594054
M. Wt: 334.5
InChI Key: OVDBRQAUSFGKDW-FUHWJXTLSA-N
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Description

(+/-)-CP 47,497-C7-Hydroxy metabolite is a synthetic cannabinoid receptor agonist, first synthesized in the early 1990s. It is a derivative of the well-known cannabinoid CP 47,497 and is structurally similar to the natural cannabinoids found in Cannabis sativa. In the past two decades, (+/-)-CP 47,497-C7-Hydroxy metabolite has been extensively studied and used in scientific research.

Scientific Research Applications

  • In Vitro Metabolism and Detection as a Drug Abuse Indicator : CP 47,497, a potent cannabinoid receptor type 1 agonist and the main active ingredient in the herbal mixture “Spice,” undergoes metabolism in human liver microsomes. This study identified eight metabolites, including mono-oxygenated and mono-hydroxylated metabolites. These metabolites are essential for confirming the presence of CP 47,497 in biological samples, making them excellent indicators of “Spice” drug abuse (Jin, Lee, In, & Yoo, 2013).

  • Cannabimimetic Activity and Behavioral Effects : CP-47,497 has been characterized as a cannabimimetic agent with greater potency than delta 9-tetrahydrocannabinol (delta 9-THC). It exerts analgesic, motor depressant, anticonvulsant, and hypothermic effects, and shares stimulus properties with delta 9-THC in drug discrimination studies in rats (Weissman, Milne, & Melvin, 1982).

  • Identification and Quantification in Biological Samples : A liquid chromatography-tandem mass spectrometry method has been developed for the quantitation of CP-47,497 in mouse brain. This method aids in detecting and quantifying synthetic cannabinoids in biological samples, which is crucial for understanding their pharmacological effects and potential for abuse (Samano, Poklis, Lichtman, & Poklis, 2014).

  • Conformational Analysis for Pharmacological Activity : A study using NMR and computational approaches analyzed the conformational properties of CP-47,497. Understanding the conformational features of nonclassical cannabinoid analogs like CP-47,497 is essential for developing drugs with specific pharmacological activities (Xie, Yang, Melvin, & Makriyannis, 1994).

  • Toxicological Properties and Chromosomal Damage : An investigation into the toxicological properties of cannabicyclohexanol (CP-47,497-C8) revealed that while it has weak cytotoxic properties, it may cause chromosomal damage, indicating potential adverse effects in users (Koller, Auwärter, Grummt, Moosmann, Mišík, & Knasmüller, 2014).

  • Pharmacology of Analogs : Research on 1-methoxy analogs of CP-47,497 provided insights into their affinities for cannabinoid receptors, contributing to the understanding of structure-activity relationships in the development of cannabinoid-based therapeutics (Huffman, Hepburn, Reggio, Hurst, Wiley, & Martin, 2010).

properties

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDBRQAUSFGKDW-FUHWJXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017847
Record name (+/-)CP-47,497-C7-hydroxy metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol

CAS RN

1554485-44-7
Record name (+/-)CP-47,497-C7-hydroxy metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
KB Scheidweiler, MA Huestis - Journal of Chromatography a, 2014 - Elsevier
… CP 47,497-C7-hydroxy metabolite 11-nor-9-tetrahydrocannabinol-d 9 0.5 0.5–50 1.50 (0.46… min runtime for CP 47,497-C7, CP 47,497-C7 hydroxy metabolite, CP 47,497-C8, CP 47,497-…
Number of citations: 124 www.sciencedirect.com
E Spinelli, AJ Barnes, S Young… - Drug testing and …, 2015 - Wiley Online Library
Synthetic cannabinoids are marketed as legal alternatives to cannabis, as routine urine cannabinoid immunoassays do not detect synthetic cannabinoids. Laboratories are challenged …
J Bai, B Wang, X Tan, L Huang, S Xiong - Food Chemistry: X, 2023 - Elsevier
… By contrast, serum metabolites including adenosine, (+/-)-CP 47,497-C7-hydroxy metabolite, 2-arachidonoyl glycerol exhibited the exact opposite trend. It is worthy that body weight …
Number of citations: 5 www.sciencedirect.com
MS Castaneto, NA Desrosiers, K Ellefsen, S Anizan… - Bioanalysis, 2014 - Future Science
Background: Synthetic cannabinoids (SC) are widely-abused cannabimimetic drugs that do not screen positive in traditional cannabinoids immunoassays, making detection difficult. …
Number of citations: 20 www.future-science.com
P Kalaivani, P Amudha, A Chandramohan… - Arabian Journal of …, 2023 - Elsevier
Seagrass is a natural, renewable, and much unexplored marine resource, which are capable, and reliable sources in the field of pharmaceuticals and drug discovery. The seagrass, …
Number of citations: 3 www.sciencedirect.com

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